molecular formula C24H32N2O5S B11595282 isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-28-0

isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11595282
CAS No.: 609795-28-0
M. Wt: 460.6 g/mol
InChI Key: GGQKOTZGTYQXRI-UHFFFAOYSA-N
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Description

Isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimidothiazines This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, propoxy, and carboxylate

Preparation Methods

The synthesis of isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves several steps. The synthetic route typically starts with the preparation of the core pyrimidothiazine structure, followed by the introduction of the ethoxy and propoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

    Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:

    Pyrimido[2,1-b][1,3]thiazine derivatives: These compounds share the core pyrimidothiazine structure but differ in the substituents attached to the ring system.

    Ethoxy and propoxy derivatives: Compounds with similar ethoxy and propoxy groups can be compared in terms of their chemical reactivity and biological activities.

    Carboxylate esters: The ester functional group in the compound can be compared with other carboxylate esters to highlight differences in hydrolysis rates and stability.

Properties

CAS No.

609795-28-0

Molecular Formula

C24H32N2O5S

Molecular Weight

460.6 g/mol

IUPAC Name

2-methylpropyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C24H32N2O5S/c1-6-11-30-18-9-8-17(13-19(18)29-7-2)22-21(23(28)31-14-15(3)4)16(5)25-24-26(22)20(27)10-12-32-24/h8-9,13,15,22H,6-7,10-12,14H2,1-5H3

InChI Key

GGQKOTZGTYQXRI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC(C)C)OCC

Origin of Product

United States

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